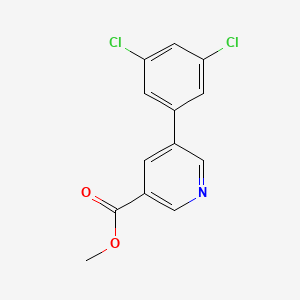
7-Fluoro-6-iodo-2,3-dihydroinden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-6-iodo-2,3-dihydroinden-1-one: is a chemical compound with the molecular formula C9H6FIO It is a derivative of indanone, characterized by the presence of both fluorine and iodine atoms on the indanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-iodo-2,3-dihydroinden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the α-methylation of o-fluoroacetophenone, followed by electrophilic addition and intramolecular Friedel-Crafts alkylation . The reaction conditions are generally mild and do not require anhydrous or oxygen-free environments, making the process relatively straightforward and widely applicable.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-6-iodo-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The presence of both fluorine and iodine atoms makes it a suitable candidate for cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indanone derivatives, while coupling reactions can produce complex biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Fluoro-6-iodo-2,3-dihydroinden-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorine and iodine substitution on biological activity. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity makes it a versatile building block for various applications.
Wirkmechanismus
The mechanism of action of 7-Fluoro-6-iodo-2,3-dihydroinden-1-one depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can stabilize or destabilize intermediates. In biological systems, the compound’s effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-2,3-dihydroinden-1-one: Similar structure but lacks the iodine atom.
6-Bromo-7-fluoro-2,3-dihydroinden-1-one: Contains a bromine atom instead of iodine.
7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine: A derivative with additional methyl groups and an amine functionality.
Uniqueness: The presence of both fluorine and iodine atoms in 7-Fluoro-6-iodo-2,3-dihydroinden-1-one makes it unique compared to its analogs
Eigenschaften
Molekularformel |
C9H6FIO |
|---|---|
Molekulargewicht |
276.05 g/mol |
IUPAC-Name |
7-fluoro-6-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6FIO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2 |
InChI-Schlüssel |
DSDHBGMKOAOEMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1C=CC(=C2F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11845522.png)


![1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one](/img/structure/B11845540.png)
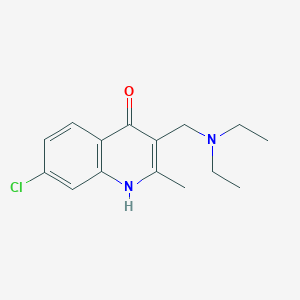
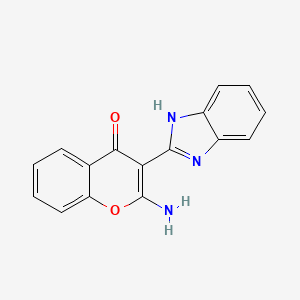
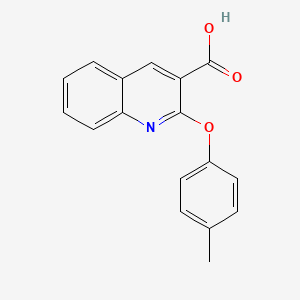
![6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B11845583.png)
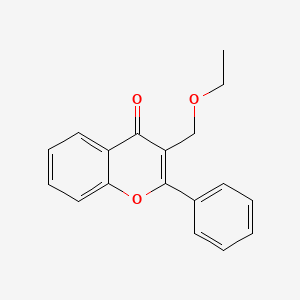
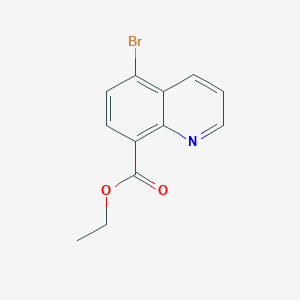


![N,N-Dimethyl-4-[2-(naphthalen-2-yl)ethenyl]aniline](/img/structure/B11845610.png)
